磺胺嘧啶钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

概述

描述

科学研究应用

Sulfamerazine sodium has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of sulfonamide chemistry and reactivity.

Biology: Used in studies of bacterial resistance mechanisms and the development of new antibacterial agents.

Medicine: Used in clinical research to evaluate its efficacy and safety in treating bacterial infections.

Industry: Used in the development of new pharmaceutical formulations and drug delivery systems

作用机制

Sulfamerazine sodium exerts its antibacterial effects by inhibiting the bacterial enzyme dihydropteroate synthetase. This enzyme is essential for the synthesis of dihydrofolic acid, a precursor to folic acid, which is necessary for bacterial growth and replication. By competing with para-aminobenzoic acid for binding to dihydropteroate synthetase, sulfamerazine sodium effectively halts bacterial growth .

安全和危害

Sulfamerazine may cause nausea, vomiting, diarrhea, and hypersensitivity reactions . Hematologic effects such as anemia, agranulocytosis, thrombocytopenia, and hemolytic anemia in patients with glucose-6-phosphate dehydrogenase deficiency may also occur . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation .

未来方向

There are ongoing studies on the effects of Sulfamerazine on the structural characteristics of Sodium Alginate Biopolymeric Films . The doping of Sulfamerazine into the Sodium Alginate (SA) polymer matrix has been proven to have a significant effect on the morphological, structural, and mechanical properties of the resulting films . This opens up new possibilities for the use of Sulfamerazine in various applications.

生化分析

Biochemical Properties

Sulfamerazine sodium inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase . This interaction is crucial in the biochemical reactions that the drug participates in. The inhibition of dihydrofolic acid synthesis decreases the synthesis of bacterial nucleotides and DNA .

Cellular Effects

Sulfamerazine sodium exerts its effects on various types of cells, primarily bacterial cells. By inhibiting the synthesis of dihydrofolic acid, it disrupts bacterial DNA synthesis, thereby inhibiting bacterial growth . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Sulfamerazine sodium involves its competition with PABA for binding to dihydropteroate synthetase . This competition inhibits the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is necessary for the synthesis of purines and dTMP . This inhibition disrupts bacterial DNA synthesis and results in bacteriostatic effects .

Dosage Effects in Animal Models

In animal models, the effects of Sulfamerazine sodium can vary with different dosages

Metabolic Pathways

Sulfamerazine sodium is involved in the metabolic pathway that synthesizes dihydrofolic acid in bacteria . It competes with PABA for binding to dihydropteroate synthetase, an enzyme involved in the synthesis of dihydrofolic acid .

Transport and Distribution

As a sulfonamide, it is likely to be distributed throughout the body after administration .

Subcellular Localization

Given its mechanism of action, it is likely to be found in the cytoplasm where it can interact with dihydropteroate synthetase .

准备方法

Synthetic Routes and Reaction Conditions

Sulfamerazine sodium is synthesized through a series of chemical reactions involving sulfanilamide and other reagents. The synthesis typically involves the following steps:

Nitration: Sulfanilamide is nitrated to form a nitro derivative.

Reduction: The nitro derivative is reduced to form an amino derivative.

Condensation: The amino derivative is condensed with a suitable aldehyde or ketone to form the final product.

Industrial Production Methods

In industrial settings, the production of sulfamerazine sodium involves large-scale chemical reactors and stringent quality control measures to ensure the purity and efficacy of the final product. The process includes:

Raw Material Preparation: High-purity sulfanilamide and other reagents are prepared.

Reaction Control: The reactions are carefully monitored to maintain optimal conditions.

Purification: The final product is purified using techniques such as crystallization and filtration.

化学反应分析

Types of Reactions

Sulfamerazine sodium undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: It can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common nucleophiles include halides and amines.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamide derivatives.

相似化合物的比较

Similar Compounds

Sulfadiazine: Another sulfonamide antibacterial agent used in combination with pyrimethamine to treat toxoplasmosis.

Sulfamethazine: Used to treat bacterial infections in veterinary medicine.

Sulfamethizole: Used to treat urinary tract infections.

Uniqueness

Sulfamerazine sodium is unique in its specific structure, which includes a methyl group on the pyrimidine ring. This structural feature contributes to its distinct pharmacokinetic properties and spectrum of antibacterial activity .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Sulfamerazine sodium involves the reaction of sulfanilamide with sodium hydroxide and sodium nitrite in the presence of hydrochloric acid to form diazonium salt. The diazonium salt is then coupled with 4-aminobenzenesulfonic acid to form the final product, Sulfamerazine sodium.", "Starting Materials": [ "Sulfanilamide", "Sodium hydroxide", "Sodium nitrite", "Hydrochloric acid", "4-aminobenzenesulfonic acid" ], "Reaction": [ "Step 1: Dissolve 10 g of sulfanilamide in 100 mL of water.", "Step 2: Add 10 g of sodium hydroxide and stir the mixture for 15 minutes.", "Step 3: Add 6.5 g of sodium nitrite slowly to the mixture while maintaining the temperature at 0-5°C.", "Step 4: Add 10 mL of 6 M hydrochloric acid dropwise to the mixture and stir for 5 minutes.", "Step 5: Add 10 g of 4-aminobenzenesulfonic acid to the mixture and stir for 30 minutes.", "Step 6: Filter the mixture and wash the precipitate with water.", "Step 7: Dry the precipitate at 60°C to obtain the final product, Sulfamerazine sodium." ] } | |

CAS 编号 |

127-58-2 |

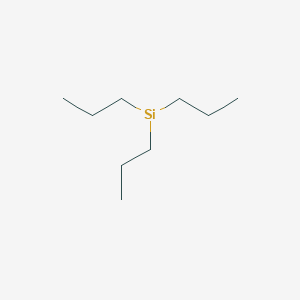

分子式 |

C11H12N4NaO2S |

分子量 |

287.30 g/mol |

IUPAC 名称 |

sodium;(4-aminophenyl)sulfonyl-(4-methylpyrimidin-2-yl)azanide |

InChI |

InChI=1S/C11H12N4O2S.Na/c1-8-6-7-13-11(14-8)15-18(16,17)10-4-2-9(12)3-5-10;/h2-7H,12H2,1H3,(H,13,14,15); |

InChI 键 |

XEAKUBSUGWQDRM-UHFFFAOYSA-N |

SMILES |

CC1=NC(=NC=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] |

规范 SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N.[Na] |

外观 |

White or light yellow crystalline powder |

其他 CAS 编号 |

127-58-2 |

Pictograms |

Irritant |

同义词 |

sodium; (4-aminophenyl)sulfonyl-(4-methylpyrimidin-2-yl)azanide |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B1662087.png)